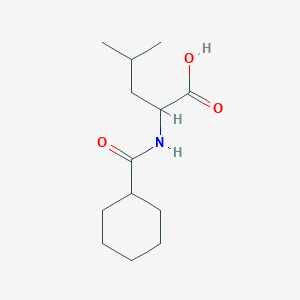

N-(Cyclohexylcarbonyl)leucine

Overview

Description

N-(Cyclohexylcarbonyl)leucine is a derivative of leucine, an essential amino acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Cyclohexylcarbonyl)leucine can be synthesized through the reaction of leucine with cyclohexylcarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohexylcarbonyl)leucine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the cyclohexylcarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N-(Cyclohexylcarbonyl)leucine has been extensively studied for its potential biological activity and various applications in different fields:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its role in protein synthesis and metabolic pathways.

Medicine: Explored for its potential therapeutic effects in treating neurological disorders and other medical conditions.

Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical reactions

Mechanism of Action

The mechanism of action of N-(Cyclohexylcarbonyl)leucine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and transporters involved in amino acid metabolism. This modulation can influence various cellular processes, including protein synthesis and signal transduction .

Comparison with Similar Compounds

Similar Compounds

N-Acetyl-leucine: Another derivative of leucine with similar biological activity.

N-Benzoyl-leucine: A compound with a benzoyl group instead of a cyclohexylcarbonyl group.

N-Formyl-leucine: A derivative with a formyl group.

Uniqueness

N-(Cyclohexylcarbonyl)leucine is unique due to its cyclohexylcarbonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(Cyclohexylcarbonyl)leucine is a synthetic derivative of leucine, an essential amino acid known for its pivotal role in protein synthesis and metabolic regulation. This compound has garnered interest due to its potential therapeutic applications and its influence on various biological pathways. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential clinical implications.

This compound functions primarily through modulation of the mTORC1 (mammalian target of rapamycin complex 1) signaling pathway, which is crucial for cell growth and metabolism. Leucine and its derivatives activate mTORC1 by binding to leucyl-tRNA synthetase (LRS), which acts as a sensor for leucine levels within cells. This activation leads to increased protein synthesis and cell proliferation, particularly in muscle and adipose tissues .

Key Points:

- Molecular Interaction: this compound is believed to enhance mTORC1 activity by facilitating the binding of LRS to Rag GTPases, promoting downstream signaling that stimulates protein synthesis .

- Cellular Uptake: The uptake of this compound into cells is mediated by transporters such as LAT1 (L-type amino acid transporter), which is critical for the transportation of branched-chain amino acids across cellular membranes .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it can effectively cross cellular membranes due to its structural properties. Studies indicate that modifications to the leucine backbone can influence its absorption and distribution in tissues.

Absorption Characteristics:

- Transport Mechanisms: this compound utilizes both LAT1 and organic anion transporters (OATs) for cellular uptake. Its affinity for these transporters can dictate its bioavailability and therapeutic efficacy .

- Metabolic Stability: The compound's stability in biological systems is crucial for maintaining effective concentrations at target sites, influencing its overall activity .

Biological Effects

This compound exhibits several biological effects that are relevant to health and disease:

- Protein Synthesis: Enhances muscle protein synthesis, making it a potential candidate for therapeutic use in conditions like cachexia or muscle wasting disorders .

- Regulation of Energy Metabolism: Influences metabolic pathways related to energy production, particularly in skeletal muscle, where it promotes mitochondrial biogenesis and function .

- Neuroprotective Effects: Preliminary studies suggest that leucine derivatives may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases .

Case Studies and Research Findings

Recent studies have explored the effects of leucine derivatives, including this compound, on various physiological processes:

Properties

IUPAC Name |

2-(cyclohexanecarbonylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOSQGRPLTUAHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60923802 | |

| Record name | N-[Cyclohexyl(hydroxy)methylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121428-84-0 | |

| Record name | N-Cyclohexanoylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121428840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Cyclohexyl(hydroxy)methylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.